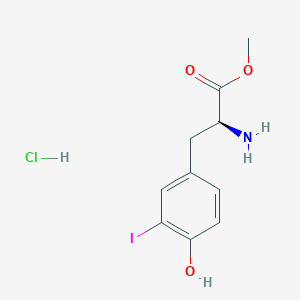
(S)-Methyl 2-amino-3-(4-hydroxy-3-iodophenyl)propanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-Methyl 2-amino-3-(4-hydroxy-3-iodophenyl)propanoate hydrochloride” is a chemical compound with the molecular formula C10H13ClINO3 and a molecular weight of 357.57 . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound involves the reaction of thionyl chloride with the precursor compound at a temperature range of -5 to 65℃ in an inert atmosphere . The reaction is carried out on a large scale in a 2000 L reactor .
Aplicaciones Científicas De Investigación
Prodrug for L-Tyrosine
L-Tyrosine alkyl esters, including L-Tyrosine Methyl Ester (L-TME), are used as prodrugs for L-Tyrosine . Prodrugs are often designed for their behavior in solution, and understanding their solid-state properties is the first step in mastering drug delivery .
Stability and Hydrolysis Rate
L-TME is very stable, with a sample synthesized in the early eighties found to be still intact after 28 years stored at room temperature . Studies on the conversion rate of L-Tyrosine esters indicate that short linear chains hydrolyze relatively slowly , suggesting that L-TME is a useful lipophilic prodrug candidate for slow release of L-Tyr at a targeted site .
Inhibition of Tyrosine Hydroxylase
3-Iodo-L-Tyrosine is used in the inhibition of tyrosine hydroxylase . Tyrosine hydroxylase is an enzyme involved in the conversion of tyrosine to L-DOPA, a precursor of several neurotransmitters. Inhibiting this enzyme can have implications in the study of neurological disorders.
Induction of Prolactin Secretion
3-Iodo-L-Tyrosine is used in the rapid induction of prolactin secretion . Prolactin is a hormone produced by the pituitary gland and plays essential roles in regulating the immune system, metabolism, and reproductive system.
Structural Studies
The crystal structure of L-Tyrosine Methyl Ester has been determined and compared to published structures of L-Tyrosine and its ethyl and n-butyl esters . Such structural studies are crucial in understanding the behavior of these compounds in various environments.
Potential Therapeutic Applications
While the search for therapeutic applications of L-TME was abandoned long ago, the sample’s stability and slow hydrolysis rate suggest that it could be one of the better prodrugs among the alkyl esters of tyrosine . This opens up potential avenues for further research into its therapeutic applications.
Safety and Hazards
The safety data for this compound indicates that it has several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and calling a POISON CENTER or doctor/physician if feeling unwell (P301+P312) .
Mecanismo De Acción
Target of Action
The primary target of the compound 3-IODO-L-TYROSINE METHYL ESTER HYDROCHLORIDE is the enzyme Tyrosine Hydroxylase . This enzyme plays a crucial role in the synthesis of neurotransmitters, as it catalyzes the conversion of tyrosine to levodopa (L-DOPA), a precursor of dopamine .
Mode of Action
3-IODO-L-TYROSINE METHYL ESTER HYDROCHLORIDE interacts with its target, Tyrosine Hydroxylase, by inhibiting its activity . This inhibition prevents the conversion of tyrosine to L-DOPA, thereby affecting the synthesis of dopamine .
Biochemical Pathways
The inhibition of Tyrosine Hydroxylase by 3-IODO-L-TYROSINE METHYL ESTER HYDROCHLORIDE affects the biochemical pathway of dopamine synthesis . Dopamine is a neurotransmitter that plays a vital role in various functions of the nervous system, including motor control, reward, and reinforcement. By inhibiting the synthesis of dopamine, 3-IODO-L-TYROSINE METHYL ESTER HYDROCHLORIDE can potentially affect these functions.
Result of Action
The molecular and cellular effects of 3-IODO-L-TYROSINE METHYL ESTER HYDROCHLORIDE’s action primarily involve the disruption of dopamine synthesis . This disruption can lead to altered levels of dopamine in the nervous system, potentially affecting various dopamine-dependent physiological processes .
Propiedades
IUPAC Name |
methyl (2S)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO3.ClH/c1-15-10(14)8(12)5-6-2-3-9(13)7(11)4-6;/h2-4,8,13H,5,12H2,1H3;1H/t8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYPOKVFIQWUNE-QRPNPIFTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)I)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC(=C(C=C1)O)I)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClINO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-1-[2-(3,3,3-trifluoropropoxy)phenyl]methanamine](/img/structure/B2611948.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2611950.png)

![[2-(3-Cyanoanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2611952.png)



![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2611961.png)
![N-(5-Methylthiazol-2-YL)-5,6,7,8-tetrahydro-4H-cyclohepta[B]thiophene-2-carboxamide](/img/structure/B2611963.png)
![N-benzyl-2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2611964.png)
![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propionamide](/img/structure/B2611966.png)
![1-(3,4-Dichlorophenyl)-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)urea](/img/structure/B2611967.png)
